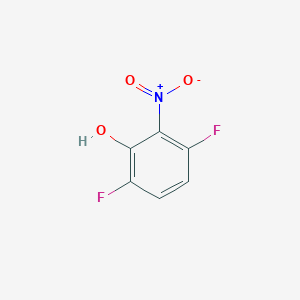

3,6-Difluoro-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAORTVYRIJMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437445 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139548-97-3 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Difluoro-2-nitrophenol (CAS: 139548-97-3): A Key Intermediate in Modern Chemistry

This guide provides an in-depth analysis of 3,6-Difluoro-2-nitrophenol, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will move beyond a simple recitation of facts to explore the causality behind its utility, its synthesis, and the critical protocols for its safe handling and application.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2,5-Difluoro-6-nitrophenol, is a strategically important synthetic building block.[1] Its value stems from the unique combination of a phenol hydroxyl group, a nitro group, and two fluorine atoms on an aromatic ring. This arrangement provides multiple reaction sites and imparts specific electronic properties that are highly sought after in the design of complex molecules.

The fluorine atoms, in particular, are crucial. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in modern drug design.[2] The nitro group and the phenolic hydroxyl offer versatile handles for a wide range of chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction, and etherification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139548-97-3 | [1][3][4] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3][4] |

| Molecular Weight | 175.09 g/mol | [1][3][4] |

| Synonym(s) | 2,5-Difluoro-6-nitrophenol | [1] |

| Purity | Typically ≥97% or ≥98% | [1][3][4] |

| InChI Key | InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | [4] |

| SMILES | C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])O)F | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted nitrophenols often relies on the strategic manipulation of electron-withdrawing and -donating groups on an aromatic ring. While specific, detailed synthesis procedures for this compound are proprietary, a logical and commonly employed approach involves the selective hydrolysis of a more heavily halogenated precursor, such as a trifluoronitrobenzene derivative.

This process is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. Hydroxide ions can selectively displace one of the fluorine atoms, typically one that is ortho or para to the nitro group, due to the superior stabilization of the negative charge in the Meisenheimer complex intermediate.

Proposed Experimental Protocol: Synthesis via SNAr

-

Precursor Selection: Begin with a suitable precursor like 1,2,4-trifluoro-3-nitrobenzene. The positions of the fluorine atoms are critical for directing the incoming nucleophile.

-

Reaction Setup: Dissolve the trifluoronitrobenzene precursor in an appropriate solvent such as dimethyl sulfoxide (DMSO).[5][6]

-

Nucleophilic Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the reaction mixture at a controlled temperature (e.g., 15-20°C).[6][7] The hydroxide ion (OH⁻) acts as the nucleophile.

-

Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Acidification: Upon completion, carefully quench the reaction and acidify the mixture with a dilute mineral acid (e.g., 1N HCl or H₂SO₄) to protonate the newly formed phenoxide ion.[5] This step is crucial to precipitate the final phenol product.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[5] Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Visualization of Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity.

-

Pharmaceutical Development: This compound is a vital precursor for synthesizing active pharmaceutical ingredients (APIs). Fluorinated aromatics are common motifs in drugs targeting a wide range of diseases. It is used as an intermediate in the production of antifungal drugs (like voriconazole), antibiotics, and antiviral medications.[8] The fluorine atoms can block sites of metabolism, increasing a drug's half-life, while the other functional groups allow for the attachment of pharmacophores that bind to specific biological targets.[2][9]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of herbicides and insecticides.[8] This compound serves as a foundational structure for building new crop protection agents.

-

Materials Science: The unique electronic properties imparted by the fluorine and nitro groups make it a candidate for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance.[9]

-

Biochemical Research: Researchers can use this molecule as a scaffold to create probes for studying enzyme activity and metabolic pathways, aiding in the identification of new therapeutic targets.[9][10]

Visualization of Application Pathways

Caption: The role of this compound as a central hub for various applications.

Safety, Handling, and Storage Protocols

Due to its chemical nature, this compound must be handled with appropriate care. The following protocols are derived from safety data sheets for structurally similar compounds and represent best practices.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13]

-

Irritation: Causes serious eye irritation and skin irritation.[13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[13][14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[13][14]

Handling and Storage:

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under a desiccated atmosphere or nitrogen is recommended.[1][4] Store locked up and away from incompatible materials.[14]

First Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

This compound is more than just a catalog chemical; it is a testament to the power of strategic fluorination in modern chemistry. Its well-defined structure provides a reliable and versatile platform for innovation across multiple scientific disciplines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Fluoro-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]

- 7. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,3-ジフルオロ-6-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Significance of 3,6-Difluoro-2-nitrophenol

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the fluorinated aromatic compound, 3,6-Difluoro-2-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of this molecule and offers a detailed, scientifically grounded protocol for its preparation.

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

Fluorinated nitroaromatic compounds are a cornerstone of contemporary synthetic chemistry, serving as highly versatile intermediates. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This includes modifications to metabolic stability, binding affinity to biological targets, and acidity, making them invaluable in the design and development of novel pharmaceuticals and agrochemicals.[1] this compound, with its specific arrangement of hydroxyl, nitro, and fluoro substituents, presents a unique electronic landscape, making it a valuable building block for further chemical elaboration.

The introduction of fluorine can enhance a molecule's metabolic stability and membrane permeation.[2] Furthermore, the presence of the nitro group, a strong electron-withdrawing group, ortho to the hydroxyl group, significantly increases the acidity of the phenolic proton, influencing its reactivity and potential biological interactions.[1]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 139548-97-3 | [3] |

| Molecular Formula | C₆H₃F₂NO₃ | [3] |

| Molecular Weight | 175.09 g/mol | [3] |

| Purity | ≥97% | [3] |

| Storage | 2-8°C, stored under nitrogen | [3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups. ¹³C and ¹⁹F NMR would provide further structural confirmation.

-

Vibrational Spectroscopy (FT-IR and FT-Raman) : These techniques would reveal characteristic vibrational modes for the O-H, C-F, and N-O bonds, offering insights into the molecule's conformation and potential intramolecular hydrogen bonding.[4]

Synthesis of this compound: A Proposed Protocol

While a definitive, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and scientifically sound approach involves the directed nitration of 2,5-difluorophenol.[1] This method is analogous to the synthesis of similar fluorinated nitrophenols, such as the nitration of 2,4-difluorophenol to produce 2,4-Difluoro-6-nitrophenol.[1][5]

The following protocol is a proposed, field-proven methodology based on established chemical principles for the nitration of activated aromatic rings.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

2,5-Difluorophenol (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluorophenol in dichloromethane. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2,5-Difluorophenol is selected due to the directing effects of its substituents. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position most activated by the hydroxyl group and least sterically hindered, which is the C2 position.

-

Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring.

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

-

Workup Procedure: The aqueous workup is crucial to remove excess acid and inorganic salts. The sodium bicarbonate wash neutralizes any remaining acidic components.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates.[2]

Fluorinated phenols and their derivatives are integral components in a wide range of pharmaceuticals. The presence of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

-

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[6]

-

Modulate Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the fluoro, nitro, and hydroxyl groups in this compound provides multiple reaction sites for further molecular elaboration, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening.

Illustrative Workflow in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound represents a strategically important, albeit under-documented, fluorinated building block with considerable potential in synthetic and medicinal chemistry. The proposed synthesis via directed nitration of 2,5-difluorophenol offers a viable and scalable route to this valuable compound. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the utility of such versatile intermediates is poised to expand, making a thorough understanding of their synthesis and properties essential for researchers in the field.

References

An In-Depth Technical Guide to the Solubility Profile of 3,6-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile is critical for its effective use in research and development, particularly in areas such as formulation, reaction chemistry, and ADME (absorption, distribution, metabolism, and excretion) studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties. In the absence of extensive empirical data, this guide focuses on the theoretical principles governing its solubility and presents detailed, field-proven methodologies for its experimental determination. We will explore both thermodynamic and kinetic solubility assays, offering step-by-step protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

This compound (CAS No. 139548-97-3) belongs to a class of compounds that are of significant interest in synthetic and medicinal chemistry.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenol ring dramatically influences its electronic properties, reactivity, and, consequently, its interactions with various solvents.[3] An accurate solubility profile is a cornerstone for any application, from designing synthetic routes to developing formulations for biological screening.

This guide will delve into the key factors expected to govern the solubility of this molecule and provide the practical tools necessary to quantify it.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its general behavior based on its structural features and the properties of analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source |

| CAS Number | 139548-97-3 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₃ | [1] |

| Molecular Weight | 175.09 g/mol | [1] |

| Predicted LogP | 1.5786 | [1] |

| Predicted pKa | Not available (expected to be acidic) | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [1] |

Influence of Molecular Structure on Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The structure of this compound suggests a molecule with moderate polarity.

-

Polar Moieties : The hydroxyl (-OH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding, which should promote solubility in polar solvents like water and alcohols.

-

Nonpolar Moiety : The benzene ring is nonpolar and will contribute to solubility in organic solvents.

-

Fluorine Substitution : The fluorine atoms are highly electronegative and contribute to the molecule's overall polarity.

Based on these features, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in nonpolar solvents like hexane is predicted to be low.

The Critical Role of pH

As a phenol derivative, this compound is acidic. The phenolic proton can dissociate, forming a phenolate anion. This ionization dramatically increases aqueous solubility. The extent of ionization is governed by the compound's pKa and the pH of the solution. At a pH above the pKa, the more soluble anionic form will predominate. Therefore, the aqueous solubility of this compound is expected to be significantly higher in basic solutions compared to neutral or acidic solutions.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental protocols. Two key types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.[5]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature.[6] It is a critical parameter for understanding a compound's intrinsic physicochemical properties. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7]

-

Preparation :

-

Accurately weigh an excess amount of solid this compound into a glass vial.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

-

Equilibration :

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

-

Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a concentrated DMSO stock solution into an aqueous buffer.[10][11] This method is faster than the thermodynamic assay and is well-suited for the early stages of drug discovery where many compounds need to be screened.[5][12]

-

Preparation of Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation :

-

In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to create a supersaturated solution. It is common to perform serial dilutions.

-

-

Incubation and Measurement :

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[12]

-

Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

-

Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Figure 2: Workflow for Kinetic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[13][14] These models use molecular descriptors to predict properties like solubility.

For this compound, descriptors such as LogP, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors can be used in established QSAR models to estimate its aqueous solubility.[15][16] While these predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds and guiding experimental design. More advanced methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), can also provide more accurate predictions.[17][18]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data remains to be published, the theoretical principles and detailed experimental protocols presented here offer a clear path for researchers to generate this crucial information.

-

Predict : Utilize computational models to obtain an initial estimate of solubility.

-

Screen : Employ high-throughput kinetic solubility assays for rapid assessment in various aqueous buffers.

-

Define : Conduct rigorous thermodynamic solubility studies in key aqueous and organic solvents to establish a definitive solubility profile.

By following these guidelines, researchers can confidently characterize the solubility of this compound, enabling its effective application in their research and development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. 139548-97-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. scispace.com [scispace.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability Assessment of 3,6-Difluoro-2-nitrophenol

Abstract: 3,6-Difluoro-2-nitrophenol is a fluorinated nitroaromatic compound with significant potential as an intermediate in pharmaceutical and agrochemical synthesis.[1] The presence of a nitro group ortho to a hydroxyl group on a benzene ring is a well-established structural alert for potential thermal instability and energetic decomposition. Furthermore, research on analogous compounds suggests that fluorination can decrease the thermal stability of nitroaromatics, underscoring the critical need for a thorough risk assessment.[2] This guide presents a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It provides field-proven, step-by-step protocols for essential analytical techniques, explains the causality behind experimental choices, and offers a logical workflow for data interpretation and risk mitigation, enabling researchers to handle this compound with a high degree of safety and confidence.

Introduction and Theoretical Hazard Profile

Fluorinated nitroaromatic compounds are pivotal building blocks in modern chemistry.[1] The specific regioisomer, this compound (CAS 139548-97-3), presents a unique combination of functional groups that, while synthetically useful, necessitates a rigorous evaluation of its thermal properties. The inherent risk associated with nitrophenols stems from the intramolecular combination of an oxidizing nitro group (-NO₂) and a fuel source (the aromatic ring), which can lead to rapid, exothermic decomposition upon heating.[3][4] The violent decomposition of analogous compounds like 4-nitrophenol at elevated temperatures highlights the potential hazards of this chemical class.[4]

The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the molecule's electronic properties and, consequently, its thermal stability. Studies on related energetic materials have indicated that fluorination can lower the decomposition temperature compared to non-fluorinated analogues, potentially by altering the bond dissociation energies within the molecule.[2]

Given the absence of publicly available thermal decomposition data for this compound, this document serves as a primary technical guide for its characterization. The following sections outline a self-validating, protocol-driven approach to quantify its thermal stability.

Physicochemical & Known Hazard Data

A baseline understanding of the compound's properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 139548-97-3 | [2][5] |

| Molecular Formula | C₆H₃F₂NO₃ | [5] |

| Molecular Weight | 175.09 g/mol | [5] |

| Appearance | Solid (form varies) | |

| Storage Temp. | 2-8°C, Desiccated | [5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

The recommended storage temperature of 2-8°C suggests that the compound may have limited long-term stability at ambient temperatures, further emphasizing the need for the thermal analysis detailed herein.[5]

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation. Differential Scanning Calorimetry (DSC) serves as the primary screening tool to detect and quantify exothermic events, while Thermogravimetric Analysis (TGA) provides complementary information on mass loss associated with these events.[6]

Caption: Thermal Hazard Assessment Workflow.

Detailed Experimental Protocols

The following protocols are based on established standards for the thermal analysis of potentially energetic materials and pharmaceuticals.[6][7]

Protocol 1: Decomposition Screening by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The primary objective of DSC is to determine the onset temperature (Tₒₙₛₑₜ) of any exothermic event (decomposition) and the associated enthalpy (ΔH). A low Tₒₙₛₑₜ and a large ΔH indicate a significant thermal hazard. We use a low sample mass (1-2 mg) to prevent instrument damage from a rapid, high-energy release. A hermetically sealed pan is recommended for the initial run to contain any evolved pressure and detect the earliest possible onset of decomposition.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: In a controlled environment (e.g., a glove box with nitrogen atmosphere if the sample is hygroscopic), accurately weigh 1.0–2.0 mg of this compound into a hermetically sealable aluminum or gold-plated stainless steel pan.

-

Rationale: Gold-plated steel pans offer higher pressure resistance and are more inert, which is preferable for unknown, potentially reactive materials.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative side-reactions that could complicate the resulting thermogram.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min rate is a standard screening speed that balances sensitivity and resolution. The upper limit of 350°C is chosen based on the decomposition behavior of analogous nitrophenols.[4][6]

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify any sharp, upward-pointing peaks, which indicate exothermic events.

-

Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).

-

Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is performed to determine if an event observed in DSC is associated with a mass loss (indicative of decomposition into volatile products) or a phase transition like melting or crystallization (no mass loss). It provides a crucial cross-validation of the decomposition profile.

Methodology:

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).

-

Sample Preparation: Weigh 2.0–5.0 mg of this compound into a ceramic or aluminum TGA crucible.

-

Rationale: A slightly larger sample mass than in DSC is acceptable and improves the accuracy of the mass loss measurement.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Identify the temperature ranges where significant mass loss occurs.

-

Correlate the onset temperature of mass loss from the TGA curve with the Tₒₙₛₑₜ of any exotherms observed in the DSC analysis.

-

Data Interpretation and Risk Mitigation

The combined results from DSC and TGA will provide a clear picture of the thermal stability. The data should be summarized for clear interpretation.

Summary of Thermal Data (Illustrative Template)

| Parameter | Result | Interpretation |

| Melting Point (DSC) | e.g., 85-90°C | Endothermic event with no mass loss. |

| Decomposition Onset (Tₒₙₛₑₜ, DSC) | e.g., 185°C | Start of exothermic decomposition. |

| Decomposition Enthalpy (ΔH, DSC) | e.g., -950 J/g | Energy released during decomposition. |

| Mass Loss Onset (TGA) | e.g., 184°C | Confirms decomposition with volatile products. |

| Total Mass Loss (TGA) | e.g., 98% | Indicates near-complete decomposition. |

Risk Mitigation Strategy

The interpretation of this data dictates the necessary safety protocols:

-

Low Onset Temperature (Tₒₙₛₑₜ < 200°C): An onset temperature below 200°C indicates significant thermal sensitivity.

-

Handling: All operations (weighing, reactions) should be conducted at the lowest practical temperatures. Avoid prolonged heating.

-

Scale-up: Any scale-up operations must consider heat accumulation. A formal process hazard analysis (PHA) is mandatory. The maximum operating temperature for any process should be kept at least 50-100°C below the measured Tₒₙₛₑₜ.

-

Storage: The recommended storage at 2-8°C is strongly validated and must be strictly followed.[5]

-

-

High Decomposition Enthalpy (ΔH > 500 J/g): A large energy release signifies a powerful decomposition.

-

Containment: Use appropriate blast shields for all experiments involving heating. Avoid sealed containers for reactions that may generate gas, unless designed for high pressure.

-

Incompatibilities: The reactivity of nitrophenols with bases is well-documented.[3][8] Avoid contact with strong bases, oxidizing agents, and reducing agents, as these could lower the decomposition temperature.

-

Conclusion

While this compound is a promising synthetic intermediate, its structural features warrant a cautious and systematic approach to its thermal characterization. The absence of published data is not a barrier to safe handling but rather a mandate for rigorous in-house evaluation. By implementing the DSC and TGA protocols detailed in this guide, researchers can accurately determine key safety parameters such as the decomposition onset temperature and enthalpy. This empirical data provides an authoritative foundation for establishing safe operating limits, mitigating risks during synthesis and scale-up, and ensuring the well-being of laboratory personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nj.gov [nj.gov]

- 4. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. mdpi.com [mdpi.com]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 8. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Senior Scientist’s Guide to Sourcing 3,6-Difluoro-2-nitrophenol for Pharmaceutical and Chemical Research

Abstract

3,6-Difluoro-2-nitrophenol (CAS No. 139548-97-3) is a highly functionalized aromatic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. The strategic placement of fluorine atoms and a nitro group on the phenol scaffold imparts unique reactivity, making it a valuable intermediate.[1][2][3] The success of multi-step synthetic campaigns, however, is fundamentally dependent on the quality and consistency of such starting materials. This guide provides an in-depth technical framework for researchers, chemists, and procurement managers to identify, vet, and procure high-purity this compound from commercial suppliers, ensuring reproducibility and integrity in experimental outcomes.

The Strategic Importance of this compound in Modern Synthesis

Fluorinated organic compounds are foundational to modern drug discovery, agrochemicals, and materials science due to the unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[3] this compound serves as a versatile precursor. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.

The quality of this starting material is not a trivial matter. Impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the yield and purity of the final target molecule. Therefore, a rigorous supplier evaluation process is the first and most critical step in any research program utilizing this compound.

Vetting Commercial Suppliers: A Framework for Quality Assurance

Selecting a supplier should extend beyond a simple price comparison. A robust vetting process ensures a stable supply of high-quality material, which is paramount for long-term research projects.

Key Vetting Criteria:

-

Purity Specification and Verification: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document should specify the purity (typically ≥97% or ≥98%) as determined by methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Crucially, the CoA should also include spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) to confirm the structural identity and absence of isomeric impurities.

-

Consistency Between Batches: For longitudinal studies or drug development campaigns, batch-to-batch consistency is non-negotiable. Inquire with the supplier about their quality control processes and their ability to provide material from the same batch for larger orders or subsequent purchases.

-

Availability of Documentation: Beyond the CoA, a supplier must provide a comprehensive Safety Data Sheet (SDS). The SDS contains critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[4][5]

-

Scalability and Stock Levels: Research needs can quickly evolve from milligram-scale exploratory work to gram- or kilogram-scale synthesis. A reliable supplier should have the capacity to provide material in various quantities.[6]

-

Technical Support: The ability to speak with a technically knowledgeable representative can be invaluable for resolving any issues related to product quality, solubility, or stability.

Overview of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers listing this compound. This is not an exhaustive list but represents a cross-section of vendors catering to the research and development community.

| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |

| Matrix Scientific | 139548-97-3 | Not explicitly stated | 1g, 5g, 10g | Specializes in chemical intermediates for research.[6] |

| CP Lab Safety | 139548-97-3 | 98% | 1g | Specifies "professional...research laboratories" use only.[7] |

| LabSolutions | 139548-97-3 | 98% | Not specified | Provides basic chemical properties on its product page.[8] |

| Hangzhou Leap Chem Co., Ltd. | 139548-97-3 | Not specified | Bulk inquiry | Positions itself as a supplier for R&D and bulk manufacturing.[9] |

Note: Researchers must exercise diligence in confirming that the CAS number corresponds to the desired isomer. Several suppliers offer related isomers like 2,3-Difluoro-6-nitrophenol (CAS 82419-26-9) or 3,5-Difluoro-2-nitrophenol (CAS 151414-46-9), which have different reactivity profiles.[10][11]

Recommended Procurement and Verification Workflow

A systematic approach to procurement minimizes risks and ensures the material received meets the stringent requirements of the research. The following workflow is recommended as a self-validating system.

Caption: Recommended workflow for procuring and validating research chemicals.

Workflow Steps Explained:

-

Identify & Vet Suppliers: Use the criteria from Section 2 to create a shortlist of potential vendors.

-

Request Quote & CoA: Always request the Certificate of Analysis for the specific lot you would be purchasing. A generic or outdated CoA is insufficient.

-

Technical Review of CoA: This is a critical step. A qualified chemist must review the analytical data. Confirm the structure with the provided spectra and ensure the purity level meets your experimental tolerance.

-

Place Purchase Order: If the CoA is acceptable, proceed with the order. If possible, reference the specific lot number on the purchase order to ensure you receive the material you vetted.

-

Log Material Receipt: Upon arrival, inspect the packaging for integrity. Ensure the label information (Name, CAS No., Lot No.) matches your order.

-

Perform Identity Confirmation: Do not trust the label and CoA blindly. As a final check, perform a simple in-house QC test. A melting point analysis or a quick TLC run against a standard (if available) can prevent costly errors. For critical applications, acquiring a ¹H NMR spectrum is advisable.

-

Release to Lab Inventory: Once identity is confirmed, the material can be formally entered into the lab inventory and stored according to the conditions specified in the SDS.

Essential Safety, Handling, and Storage Protocols

This compound, like other nitrophenols, is a hazardous substance and must be handled with appropriate precautions.[12]

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][13] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4]

-

Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[4]

-

-

Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

-

Spill Response: In case of a spill, evacuate the area. Avoid generating dust.[5] Scoop the material into a suitable, labeled container for disposal. Prevent the material from entering drains.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

The storage area should be accessible only to authorized personnel.

Conclusion

The procurement of specialized chemical reagents like this compound is a foundational activity that directly impacts the validity and success of research. By moving beyond simple cost metrics and adopting a comprehensive strategy that prioritizes quality, documentation, and in-house verification, researchers can mitigate risks associated with impure starting materials. Establishing a relationship with a reliable, technically proficient supplier is an investment in the integrity and reproducibility of your scientific work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]

- 6. 139548-97-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. calpaclab.com [calpaclab.com]

- 8. labsolu.ca [labsolu.ca]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Isomers of Difluoro-2-nitrophenol: Synthesis, Properties, and Applications

Introduction

Difluoro-2-nitrophenols are a fascinating class of substituted aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The strategic placement of two fluorine atoms and a nitro group on the phenol scaffold imparts unique electronic and steric properties, leading to a diverse range of chemical reactivity and potential biological activity. The electron-withdrawing nature of both the nitro group and the fluorine atoms significantly influences the acidity of the phenolic proton, while their positions on the aromatic ring dictate the molecule's overall polarity, solubility, and interaction with biological targets.

This technical guide provides a comprehensive overview of the known isomers of difluoro-2-nitrophenol, with a focus on their synthesis, physicochemical properties, spectroscopic characterization, and potential applications, particularly in the realm of drug discovery and development. For researchers and scientists, a thorough understanding of these isomers is crucial for the rational design of novel therapeutics and advanced materials.

Positional Isomerism of Difluoro-2-nitrophenol

The core structure of difluoro-2-nitrophenol allows for six possible positional isomers, each with a unique substitution pattern on the benzene ring. The systematic nomenclature and the corresponding Chemical Abstracts Service (CAS) registry numbers for the most commonly cited isomers are presented below. The varied arrangement of the fluorine and nitro substituents around the phenolic core gives rise to distinct chemical and physical properties for each isomer.

Methodological & Application

Synthetic Routes to 3,6-Difluoro-2-nitrophenol Derivatives: An Application Guide for Researchers

Introduction: The Significance of Fluorinated Phenolic Scaffolds

Fluorinated nitroaromatic compounds are foundational pillars in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This makes 3,6-difluoro-2-nitrophenol and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1] The precise arrangement of the hydroxyl, nitro, and fluorine substituents on the aromatic ring creates a unique electronic and steric environment, rendering these molecules versatile synthons for further chemical elaboration. This guide provides a detailed exploration of the synthetic pathways to this compound, offering both mechanistic insights and actionable laboratory protocols for researchers in drug discovery and development.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of this compound can be approached through two primary strategies: electrophilic aromatic substitution on a difluorophenol precursor or nucleophilic aromatic substitution on a more highly fluorinated nitrobenzene. The choice of strategy is often dictated by the availability and cost of starting materials, as well as desired regioselectivity.

Route 1: Electrophilic Nitration of 2,5-Difluorophenol

The most direct and conceptually straightforward route to this compound is the electrophilic nitration of commercially available 2,5-difluorophenol. This reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale & Regioselectivity:

In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the weaker deactivating and ortho, para-directing effects of the fluorine atoms. The hydroxyl group strongly activates the positions ortho (C2, C6) and para (C4) to it through resonance stabilization of the Wheland intermediate. The fluorine atoms, while electronegative and inductively withdrawing, also possess lone pairs that can participate in resonance, directing incoming electrophiles to their ortho and para positions.

In the case of 2,5-difluorophenol, the positions activated by the hydroxyl group are C2, C4, and C6. The target isomer, this compound, requires the introduction of the nitro group at the C2 position. This position is ortho to the strongly activating hydroxyl group and meta to the fluorine at C5, making it an electronically favored site for nitration. While there may be some steric hindrance from the adjacent fluorine atom at C3, the powerful directing effect of the hydroxyl group is generally sufficient to favor substitution at this position. The formation of other isomers, such as nitration at the C4 or C6 positions, is also possible, necessitating careful control of reaction conditions and purification of the final product.

Caption: Directing effects in the nitration of 2,5-difluorophenol.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a suitable polyfluoronitrobenzene precursor. This approach is particularly useful when the desired regiochemistry is difficult to achieve through electrophilic substitution. For the synthesis of this compound, a plausible starting material would be 1,2,4-trifluoro-3-nitrobenzene.

Mechanistic Rationale:

The SNAr mechanism requires an electron-deficient aromatic ring and a good leaving group. The presence of a strongly electron-withdrawing nitro group is essential to activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[2] In 1,2,4-trifluoro-3-nitrobenzene, the fluorine atoms are the leaving groups. The position of nucleophilic attack is dictated by the ability of the nitro group to stabilize the negative charge in the Meisenheimer complex. Attack at the C4 position, para to the nitro group, would be highly favored, leading to the displacement of the fluoride ion at this position by a hydroxide source.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of this compound and its derivatives. Researchers should adapt these procedures based on their specific experimental setup and safety considerations.

Protocol 1: Nitration of 2,5-Difluorophenol

This protocol is adapted from established methods for the nitration of fluorinated phenols.[3]

Materials and Reagents:

| Reagent | Molar Equiv. | Purpose |

| 2,5-Difluorophenol | 1.0 | Starting Material |

| Concentrated Sulfuric Acid (98%) | 2.5 - 3.0 | Catalyst & Dehydrating Agent |

| Concentrated Nitric Acid (70%) | 1.1 - 1.2 | Nitrating Agent |

| Dichloromethane (DCM) | - | Solvent for Extraction |

| Crushed Ice/Water | - | Quenching |

| Saturated Sodium Bicarbonate | - | Neutralization |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (2.5 eq.). Cool the flask to 0-5 °C using an ice-salt bath.

-

Slowly add concentrated nitric acid (1.1 eq.) dropwise to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature is maintained below 10 °C throughout the addition.

-

Reaction: Dissolve 2,5-difluorophenol (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane. Add this solution dropwise to the pre-cooled nitrating mixture. Control the rate of addition to keep the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for another 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Experimental workflow for the nitration of 2,5-difluorophenol.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Always add acid to water (or in this case, the more concentrated acid) slowly and with cooling. Never add water to concentrated acid.

Applications in Drug Discovery and Beyond

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, including amide bond formation, sulfonylation, and reductive amination. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.

The presence of fluorine atoms is particularly advantageous in drug design. They can enhance binding affinity to target proteins by participating in favorable electrostatic interactions, and they can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the incorporation of ¹⁹F provides a useful spectroscopic handle for NMR-based screening and binding studies in fragment-based drug discovery.

Conclusion

The synthetic routes to this compound derivatives presented herein offer researchers reliable and mechanistically sound methods for accessing this important class of compounds. The direct nitration of 2,5-difluorophenol represents a convergent and efficient approach, with predictable, albeit potentially mixed, regiochemical outcomes that can be managed through careful reaction control and chromatographic purification. A thorough understanding of the underlying electronic and steric effects is paramount for optimizing these syntheses and for the rational design of novel derivatives with tailored properties for applications in the pharmaceutical and agrochemical industries.

References

The Synthetic Versatility of 3,6-Difluoro-2-nitrophenol: A Guide for Advanced Organic Synthesis

Introduction: Strategic Value of Fluorinated Nitrophenols in Synthesis

In the landscape of modern organic synthesis, fluorinated nitroaromatic compounds are indispensable as versatile intermediates. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes them exceptionally valuable in the design and development of novel pharmaceuticals and agrochemicals. 3,6-Difluoro-2-nitrophenol, in particular, is a highly activated and functionalized building block. The specific arrangement of its hydroxyl, nitro, and fluoro substituents dictates its unique reactivity, primarily centered around nucleophilic aromatic substitution (SNAr) and its utility as a precursor to complex heterocyclic systems.

The potent electron-withdrawing nature of the nitro group, positioned ortho to the hydroxyl moiety, significantly enhances the acidity of the phenolic proton and activates the aromatic ring for nucleophilic attack. The fluorine atoms further contribute to this activation, making this compound a prime substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 139548-97-3 | [2] |

| Molecular Formula | C₆H₃F₂NO₃ | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[3] |

| Purity | ≥97% | [2] |

| Storage | 4°C, stored under nitrogen | [2] |

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with many nitroaromatic compounds, it is considered toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on two key reaction pathways: Williamson ether synthesis at the phenolic hydroxyl group and nucleophilic aromatic substitution at the fluorine-bearing carbon atoms. Furthermore, its nitro group can be readily reduced to an amine, opening pathways to valuable heterocyclic scaffolds like phenoxazines.

Williamson Ether Synthesis: A Gateway to Functionalized Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] The enhanced acidity of the phenolic proton in this compound facilitates its deprotonation to form a potent nucleophilic phenoxide, which can readily react with a variety of alkyl halides. This reaction is a reliable method for introducing diverse side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a target molecule.

Protocol 1: Synthesis of 1-(Allyloxy)-3,6-difluoro-2-nitrobenzene

This protocol details the synthesis of an allyl ether derivative of this compound, a common transformation for introducing a readily functionalizable handle.

Materials:

-

This compound (1.75 g, 10 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

Allyl Bromide (1.04 mL, 12 mmol)

-

Anhydrous Acetonitrile (100 mL)

-

Magnetic Stirrer

-

Round-bottom flask with reflux condenser

-

Standard workup and purification equipment

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.75 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure thorough mixing.

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.04 mL, 12 mmol) to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(allyloxy)-3,6-difluoro-2-nitrobenzene.

Causality Behind Experimental Choices:

-

Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.

-

Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

-

Excess Reagents: A slight excess of allyl bromide and a 2-fold excess of potassium carbonate are used to drive the reaction to completion.

Diagram 1: Williamson Ether Synthesis Workflow

References

The Strategic Utility of 3,6-Difluoro-2-nitrophenol in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Advantage of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Among the vast array of fluorinated building blocks, 3,6-Difluoro-2-nitrophenol has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two strategically positioned fluorine atoms, offers a versatile platform for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and experimental protocols associated with this powerful building block.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 175.09 g/mol | --INVALID-LINK--[2] |

| CAS Number | 139548-97-3 | --INVALID-LINK--[2] |

| Appearance | Typically a yellow to light brown solid | Generic observation |

| Purity | ≥97% | --INVALID-LINK--[2] |

| Storage | 2-8°C, under an inert atmosphere (e.g., nitrogen) | --INVALID-LINK-- |

Core Synthesis: Regioselective Nitration of 2,5-Difluorophenol

The primary route to this compound involves the regioselective nitration of 2,5-difluorophenol. The hydroxyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic effects directs the incoming nitro group to the position ortho to the hydroxyl group and meta to the two fluorine atoms.

Reaction Causality and Mechanistic Considerations

The success of this synthesis hinges on controlling the regioselectivity of the nitration. The powerful activating effect of the hydroxyl group preferentially directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho and para to it. Of these, the para position is already occupied by a fluorine atom. The two ortho positions are sterically and electronically distinct. The position flanked by a fluorine atom is less favored. Therefore, the nitration occurs at the less hindered position ortho to the hydroxyl group, which is also meta to the two fluorine atoms, yielding the desired this compound. Common nitrating agents like nitric acid in sulfuric acid can be employed, though milder conditions are often preferred to minimize side product formation.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of analogous difluorophenols.[4]

Materials:

-

2,5-Difluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.

-

Add the cold nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions:

-

Handle concentrated acids with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions. The fluorine atoms can serve as handles for further functionalization or can be retained to enhance the biological properties of the final molecule.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] this compound can be a key starting material for the synthesis of fluorinated benzimidazoles.

Workflow for Benzimidazole Synthesis:

Caption: Synthetic pathway to substituted difluorobenzimidazoles.

The initial reduction of the nitro group yields 3,6-difluoro-2-aminophenol. This ortho-diamine precursor can then be condensed with various carboxylic acids or aldehydes to furnish a library of substituted 4,7-difluorobenzimidazoles. The fluorine atoms at the 4 and 7 positions can modulate the electronic properties and metabolic stability of the benzimidazole core.

Precursor to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern cancer therapy.[8] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The aminopyridine scaffold is a common motif in kinase inhibitors.[9] this compound can be elaborated into intermediates suitable for the synthesis of such inhibitors.

Hypothetical Pathway to a Kinase Inhibitor Scaffold:

Caption: A potential route to kinase inhibitor scaffolds.

In this conceptual pathway, the phenolic hydroxyl group of this compound can be used as a handle for etherification with a suitable coupling partner, for instance, a protected aminopyridine derivative. Subsequent reduction of the nitro group provides a primary amine that can be further functionalized, for example, through amide bond formation, to build a complete kinase inhibitor molecule. The difluorophenyl moiety can play a crucial role in binding to the kinase active site and enhancing the overall potency and selectivity of the inhibitor.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and nitro group substitution, these protons will likely appear as complex multiplets due to H-F and H-H coupling.

-

Phenolic Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal will be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region. The carbons directly attached to fluorine will appear as doublets due to C-F coupling. The carbon attached to the nitro group will be significantly downfield.

Expected IR Spectral Features:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-O Stretch (asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

-

N-O Stretch (symmetric): A strong absorption band around 1340-1380 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a robust platform for the synthesis of diverse and complex molecular architectures, particularly fluorinated heterocyclic compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. connectjournals.com [connectjournals.com]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Scaffold: Harnessing 3,6-Difluoro-2-nitrophenol and Its Isomers in Advanced Agrochemical Design